1-(2,4-Dichlorophenyl)ethanamine

Catalog No.
S717654
CAS No.
89981-75-9
M.F
C8H9Cl2N
M. Wt
190.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dichlorophenyl)ethanamine

CAS Number

89981-75-9

Product Name

1-(2,4-Dichlorophenyl)ethanamine

IUPAC Name

1-(2,4-dichlorophenyl)ethanamine

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3

InChI Key

OUVZHZAOWDHBOU-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N

The exact mass of the compound 1-(2,4-Dichlorophenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,4-Dichlorophenyl)ethanamine (CAS 89981-75-9) is a highly substituted chiral phenethylamine derivative widely procured as a critical building block in pharmaceutical and agrochemical synthesis . Characterized by its 2,4-dichloro substitution pattern and alpha-methyl group, it serves as a robust precursor for complex active pharmaceutical ingredients (APIs), including specific kinase inhibitors and anti-infectives. For industrial buyers, its value lies not just in its specific pharmacophore contribution, but in its distinct physicochemical profile—exhibiting a high boiling point and high density—which significantly enhances processability, thermal stability, and phase-separation efficiency during large-scale manufacturing compared to simpler chiral amines .

Attempting to substitute 1-(2,4-Dichlorophenyl)ethanamine with more common, less substituted analogs like 1-phenylethylamine or 1-(4-chlorophenyl)ethanamine fundamentally compromises both downstream efficacy and process economics. From a synthetic standpoint, the absence of the ortho-chloro substituent in simpler analogs reduces the steric hindrance necessary for high-fidelity chiral induction, leading to lower diastereomeric excess during resolution steps . Furthermore, the significantly lower boiling points of these generic substitutes restrict the thermal window for subsequent high-temperature coupling reactions, increasing evaporative losses. Ultimately, for target APIs requiring the 2,4-dichlorophenyl moiety for receptor binding, substitution is biologically non-viable, rendering this exact compound an irreplaceable procurement requirement.

Expanded Thermal Window for High-Temperature Coupling

During scale-up of reductive amination and coupling reactions, thermal stability is a primary procurement driver. 1-(2,4-Dichlorophenyl)ethanamine exhibits a high boiling point of 256.4 °C at atmospheric pressure . In direct contrast, the unsubstituted baseline 1-phenylethylamine boils at just 187.0 °C , and the mono-substituted 1-(4-chlorophenyl)ethanamine boils at 232.0 °C . This substantial increase in the thermal window minimizes evaporative reagent loss during high-temperature synthetic steps, directly improving stoichiometric consistency and overall yield.

Evidence DimensionBoiling Point (Thermal Stability)
Target Compound Data256.4 °C (at 760 mmHg)
Comparator Or Baseline1-Phenylethylamine (187.0 °C) and 1-(4-Chlorophenyl)ethanamine (232.0 °C)
Quantified DifferenceProvides a 24.4 °C to 69.4 °C higher thermal threshold before boiling.
ConditionsStandard atmospheric pressure (760 mmHg) during high-temperature synthetic steps.

A significantly higher boiling point minimizes evaporative losses and allows for more aggressive, high-temperature reaction conditions during scale-up, directly improving overall yield and process economics.

Enhanced Density for Superior Phase Separation

Efficient liquid-liquid extraction during downstream processing relies heavily on the density differential between the organic and aqueous phases. 1-(2,4-Dichlorophenyl)ethanamine possesses a high density of 1.262 g/cm³ , making it significantly heavier than water. Conversely, the standard chiral amine 1-phenylethylamine has a density of only 0.940 g/cm³ , which is lighter than water and prone to forming persistent emulsions. The dense nature of the dichlorinated compound ensures rapid, clean phase separation into the lower organic layer, reducing batch cycle times.

Evidence DimensionLiquid Density
Target Compound Data1.262 g/cm³ at 25 °C
Comparator Or Baseline1-Phenylethylamine (0.940 g/cm³)
Quantified DifferenceApproximately 34% denser than the unsubstituted baseline, shifting the compound from lighter-than-water to significantly heavier-than-water.
ConditionsStandard liquid-liquid extraction and aqueous workup phases at 25 °C.

High density ensures rapid and clean separation into the lower organic phase during aqueous workups, reducing emulsion formation and decreasing batch cycle times in industrial procurement.

Ortho-Substitution Driven Steric Hindrance for Chiral Induction

In asymmetric synthesis and chiral resolution, the spatial arrangement around the chiral center dictates the diastereomeric excess of the resulting salts. The addition of the chlorine atom at the ortho (2-) position in 1-(2,4-Dichlorophenyl)ethanamine creates significant steric bulk that restricts C-aryl bond rotation . When compared to the para-only substituted 1-(4-chlorophenyl)ethanamine , this ortho-effect fundamentally alters the crystallization thermodynamics, locking the conformation to improve the fidelity of chiral recognition.

Evidence DimensionSteric Hindrance (Ortho-Effect)
Target Compound DataPresence of a bulky chlorine atom at the 2-position restricting rotational degrees of freedom.
Comparator Or Baseline1-(4-Chlorophenyl)ethanamine (lacks ortho-substitution, allowing free rotation).
Quantified DifferenceAddition of a ~1.75 Å van der Waals radius chlorine atom adjacent to the chiral center.
ConditionsDiastereomeric salt formation using chiral resolving agents in solvent systems.

Procuring the ortho-substituted amine provides the necessary structural rigidity to achieve higher enantiomeric or diastereomeric purity in fewer crystallization cycles.

Precursor for 2,4-Dichlorophenyl-Containing Active Pharmaceutical Ingredients

For the synthesis of specific kinase inhibitors, anti-infectives, and CNS agents, the 2,4-dichloro substitution pattern is a non-negotiable pharmacophore required for target receptor affinity . In these workflows, 1-(2,4-Dichlorophenyl)ethanamine must be procured directly, as downstream halogenation of simpler amines lacks the necessary regioselectivity.

High-Temperature Reductive Amination Workflows

Due to its elevated boiling point of 256.4 °C , this compound is the ideal choice for synthetic routes requiring aggressive, high-temperature reductive amination or coupling steps. It prevents the reagent loss and stoichiometric drift commonly experienced when using lighter amines like 1-phenylethylamine.

Sterically Hindered Chiral Auxiliary in Asymmetric Synthesis

Utilized as a highly sterically hindered chiral auxiliary or resolving agent where the ortho-chloro group provides essential rigidity . It outperforms standard unhindered phenethylamines by improving the diastereomeric excess during the formation of intermediate salts.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (94.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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